molecular formula C8H11N3 B8192236 (R)-2-Pyrrolidin-2-yl-pyrazine

(R)-2-Pyrrolidin-2-yl-pyrazine

Cat. No.: B8192236
M. Wt: 149.19 g/mol
InChI Key: BWILWNGVMGQILB-SSDOTTSWSA-N
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Description

Significance of Chiral Nitrogen Heterocycles in Contemporary Organic Synthesis

Chiral nitrogen heterocycles are fundamental building blocks in the synthesis of organic molecules, particularly in the pharmaceutical and agrochemical industries. openmedicinalchemistryjournal.com Their structural and functional diversity makes them indispensable scaffolds for drug design. openmedicinalchemistryjournal.com The presence of a chiral center—a carbon atom attached to four different groups—introduces stereoisomerism, leading to molecules (enantiomers) that are non-superimposable mirror images of each other. This three-dimensional arrangement is crucial for biological activity, as it governs the interaction of these molecules with enzymes and receptors in living systems. ontosight.ai

The development of efficient and stereoselective methods for the synthesis of these compounds is a major focus of modern organic chemistry. sioc-journal.cn Techniques such as asymmetric catalysis, which employs chiral catalysts to favor the formation of one enantiomer over the other, have become powerful tools in this endeavor. mdpi.com The ability to produce enantiomerically pure nitrogen heterocyles is critical, as different enantiomers of a drug can have vastly different pharmacological effects.

The Pyrrolidine (B122466) and Pyrazine (B50134) Moieties: Structural and Chemical Prominence

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous feature in a wide range of natural products and synthetic drugs. researchgate.nettandfonline.com Its structural flexibility allows it to adopt various conformations, which can be crucial for its biological function. Pyrrolidine derivatives are known to exhibit a broad spectrum of biological activities, including antiviral and anticancer properties. researchgate.netnih.gov Proline, an amino acid containing a pyrrolidine ring, is a versatile organocatalyst used in numerous asymmetric reactions. rsc.org

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is another important structural motif in medicinal chemistry. mdpi.com Its heteroaromatic nature provides a unique combination of polar and nonpolar interaction capabilities. nih.gov Pyrazine derivatives have been investigated for a variety of pharmacological applications. tandfonline.comresearchgate.net The pyrazine ring is a weaker base compared to pyridine (B92270) and pyrimidine. mdpi.com

The combination of the pyrrolidine and pyrazine moieties in a single molecule, such as in (R)-2-Pyrrolidin-2-yl-pyrazine, creates a scaffold with the potential for diverse chemical interactions and biological activities.

Historical Context of Chiral Pyrazine and Pyrrolidine Derivatives in Academic Research

The synthesis of pyrazine and its derivatives has been a subject of interest for over a century, with early methods often involving the condensation of dicarbonyl compounds with diamines. researchgate.net Over the years, more sophisticated methods, including metal-catalyzed cross-coupling reactions, have been developed to construct these heterocyclic systems with greater efficiency and control. researchgate.net

Similarly, the synthesis of chiral pyrrolidine derivatives has a long history, with significant advancements being made through the development of asymmetric synthetic methodologies. tandfonline.com Early research often relied on the resolution of racemic mixtures, a process that separates enantiomers but is inherently inefficient as it discards half of the material. google.com The advent of asymmetric synthesis, including the use of chiral organocatalysts like proline and its derivatives, has revolutionized the field, allowing for the direct and efficient synthesis of enantiomerically enriched pyrrolidines. rsc.orgmdpi.com

The exploration of compounds that combine these two important heterocycles, such as chiral pyrrolidinyl-pyrazines, represents a more recent area of research. These efforts build upon the foundational knowledge gained from the study of the individual moieties and aim to create novel molecular architectures with unique properties. The development of synthetic routes to compounds like this compound is a testament to the ongoing evolution of organic synthesis, driven by the pursuit of new and effective molecules for a variety of applications. google.com

Compound Information

Compound Name
This compound
Anisomycin
Avanafil
Bortezomib
Gilteritinib
Metdilazine
Ombitasvir
Peramine
Piracetam
Proline
Protirelin
Pyrazine
Pyridine
Pyrimidine
Pyrrolidine
Telaprevir

Physical and Chemical Properties of 2-(Pyrrolidin-2-yl)pyridine

PropertyValue
Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Monoisotopic Mass 148.100048391 Da
XLogP3-AA 0.8
CAS Number 77790-61-5

Table data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-7(10-3-1)8-6-9-4-5-11-8/h4-7,10H,1-3H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILWNGVMGQILB-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 2 Pyrrolidin 2 Yl Pyrazine and Its Chiral Analogs

Strategies for the Construction of the Chiral Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutical agents. nih.gov The primary challenge in the synthesis of molecules like (R)-2-Pyrrolidin-2-yl-pyrazine lies in the precise control of the stereochemistry at the C2 position of the pyrrolidine ring. Various asymmetric and enantioselective strategies have been developed to achieve this.

Asymmetric Synthetic Approaches to Chiral Pyrrolidines

Asymmetric synthesis provides a direct route to enantiomerically pure compounds. A variety of methods have been established, ranging from biocatalysis to the use of chiral auxiliaries.

One prominent biocatalytic approach involves the use of transaminases (TAs). These enzymes catalyze the asymmetric amination of a prochiral ketone to a chiral amine. For the synthesis of 2-substituted pyrrolidines, ω-chloroketones can be used as starting materials. The transaminase facilitates the stereoselective transfer of an amino group, which is followed by a spontaneous intramolecular cyclization to yield the chiral pyrrolidine. This method offers high enantiomeric excesses (ee) and can be tailored to produce either the (R) or (S) enantiomer by selecting the appropriate enzyme. nih.govacs.org For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine has been achieved with an isolated yield of 84% and an enantiomeric excess of >99.5%. nih.govacs.org

Chiral auxiliaries, such as those derived from amino acids like (R)-phenylglycinol, are also widely employed. nih.gov In this strategy, a chiral auxiliary is condensed with a suitable starting material to form a chiral intermediate, typically an imine. Subsequent diastereoselective reactions, such as the addition of Grignard reagents, are directed by the chiral auxiliary. nih.gov The auxiliary is then cleaved to afford the desired enantiomerically enriched pyrrolidine derivative. This method's versatility has been demonstrated in the synthesis of various trans-2,5-bis(aryl) pyrrolidines. nih.gov

MethodCatalyst/AuxiliarySubstrate ExampleProduct ExampleYieldEnantiomeric Excess (ee)
BiocatalysisTransaminaseω-chloroketone(R)-2-(p-chlorophenyl)pyrrolidine84%>99.5%
Chiral Auxiliary(R)-phenylglycinolAromatic aldehyde and Grignard reagenttrans-2,5-bis(aryl) pyrrolidineGoodHigh diastereoselectivity

Enantioselective Routes to Substituted Pyrrolidines

Enantioselective catalysis, particularly organocatalysis, has emerged as a powerful tool for the synthesis of chiral pyrrolidines. mdpi.com Chiral secondary amines, often derived from proline, can catalyze reactions such as Michael additions of aldehydes to nitroolefins, leading to highly functionalized and enantioenriched pyrrolidine precursors. nih.gov These reactions proceed through the formation of chiral enamine intermediates, which effectively control the stereochemical outcome. nih.gov

Another enantioselective strategy involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, such as a complex of s-butyllithium and (-)-sparteine. The resulting configurationally stable lithiated species can then react with various electrophiles to yield enantioenriched 2-substituted pyrrolidines. nih.gov

MethodCatalystKey IntermediateProduct TypeEnantiomeric Excess (ee)
OrganocatalysisProline-derived secondary amineChiral enamineHighly functionalized pyrrolidinesUp to 85%
Asymmetric Deprotonations-BuLi/(-)-sparteineN-Boc-2-lithiopiperidine2-substituted N-Boc-pyrrolidinesGood selectivities

Copper-Catalyzed Intramolecular C-H Amination in Pyrrolidine Synthesis

Copper-catalyzed intramolecular C-H amination has become a significant method for the synthesis of pyrrolidines. nih.govresearchgate.net This reaction involves the direct functionalization of a C(sp³)–H bond, offering an atom-economical route to the pyrrolidine ring. nih.gov The process typically utilizes N-haloamides as substrates and a copper catalyst. nih.govacs.org

The mechanism is believed to involve the formation of a nitrogen-centered radical, which undergoes a 1,5-hydrogen atom transfer (HAT) from an unactivated C-H bond. sustech.edu.cn This is followed by a radical cyclization to form the C-N bond and generate the pyrrolidine ring. The choice of the ligand on the copper catalyst and the nature of the halogen on the amide can influence the efficiency and selectivity of the reaction. nih.govacs.org For instance, N-fluoro amides have been shown to be particularly effective substrates for this transformation. nih.gov

Catalyst SystemSubstrateKey Mechanistic StepProduct
[TpxCuL] complexesN-fluoro amides1,5-Hydrogen Atom Transfer (HAT)Pyrrolidines and Piperidines

Approaches to Pyrazine (B50134) Ring Formation and Functionalization

The pyrazine ring is an important N-heteroaromatic scaffold found in many biologically active compounds. Its synthesis can be achieved through various methods, including dehydrogenative couplings and condensation reactions.

Dehydrogenative Coupling Routes for Pyrazine Construction from Amino Alcohols

A modern and sustainable approach to pyrazine synthesis is the dehydrogenative coupling of β-amino alcohols. This method is atom-economical, often producing only water and hydrogen gas as byproducts. nih.gov The reaction typically involves the self-coupling of two molecules of a β-amino alcohol, catalyzed by transition metal complexes. nih.gov

Manganese-based pincer complexes have been shown to be effective catalysts for this transformation. nih.govelsevierpure.comacs.org For example, the dehydrogenative self-coupling of 2-amino-3-phenylpropane-1-ol in the presence of a manganese catalyst can produce 2,5-dibenzylpyrazine (B14442423) in high yield. acs.org Ruthenium complexes have also been utilized for similar transformations. nih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with another molecule of the amino alcohol to form an imine, and subsequent cyclization and aromatization. nih.gov

CatalystSubstrateProductYieldByproducts
Manganese Pincer Complex2-amino-3-phenylpropane-1-ol2,5-dibenzylpyrazine95%H₂ and H₂O
Ruthenium Pincer Complexβ-amino alcohols2,5-disubstituted pyrazinesVariesH₂ and H₂O

Condensation and Cyclization Reactions for Pyrazine Scaffolds

Classical methods for pyrazine synthesis often rely on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.netrsc.org However, these methods can suffer from a lack of regioselectivity when unsymmetrical starting materials are used. rsc.org

The Gutknecht pyrazine synthesis, first reported in 1879, involves the self-condensation of α-amino ketones. drugfuture.comwikipedia.orgwikipedia.org These α-amino ketones are typically generated in situ from the reduction of α-oximino ketones. The resulting dihydropyrazine (B8608421) is then oxidized to the aromatic pyrazine. drugfuture.com

Another historic method is the Staedel–Rugheimer pyrazine synthesis (1876), where a 2-haloacetophenone is reacted with ammonia (B1221849) to form an α-amino ketone, which then undergoes self-condensation and oxidation to yield a pyrazine. wikipedia.org

More recent methods involve the cyclization of suitably functionalized acyclic precursors. For instance, the synthesis of substituted pyrazines can be achieved from the thermal or copper-mediated cyclization of gem-diazido N-allyl malonamides. rsc.org

Synthetic MethodPrecursorsKey Intermediate
Gutknecht Synthesisα-Oximino ketonesDihydropyrazine
Staedel–Rugheimer Synthesis2-Haloacetophenone and ammoniaα-Amino ketone
Modern Cyclizationgem-diazido N-allyl malonamidesNitrene or related species

Convergent and Divergent Synthesis of this compound Scaffolds

Convergent synthesis involves the independent synthesis of the pyrrolidine and pyrazine moieties, which are then coupled in a later step to form the final product. This approach allows for the modular construction of analogs by varying the structure of either heterocyclic component. In contrast, a divergent synthesis would start from a common intermediate that is subsequently modified to produce a variety of related structures.

For the synthesis of this compound, a convergent approach is often favored. This typically involves the preparation of a chiral N-protected (R)-pyrrolidine derivative, often starting from commercially available (R)-proline or its derivatives like (S)-prolinol. mdpi.com The pyrazine ring is also synthesized or functionalized separately, often as a halopyrazine, to prepare it for the crucial coupling step.

Strategies for Coupling Pyrrolidine and Pyrazine Units

The key step in the convergent synthesis of this compound is the formation of the carbon-carbon bond between the C2 position of the pyrrolidine ring and a carbon atom of the pyrazine ring. Several cross-coupling methodologies have been explored for the synthesis of related bi-heterocyclic systems and can be adapted for this purpose.

Cross-Coupling Reactions:

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aromatic and heterocyclic systems. nih.gov For the synthesis of this compound, this would typically involve the reaction of an organometallic derivative of (R)-pyrrolidine with a halopyrazine.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. A potential route would involve the preparation of an (R)-2-(pyrrolidin-2-yl)zinc reagent from a protected (R)-proline derivative. This organozinc compound could then be coupled with a chloropyrazine or bromopyrazine. The use of solid, moderately air-stable 2-pyridylzinc reagents has been explored as alternatives to less stable boron reagents in Negishi couplings, a strategy that could be extended to pyrrolidinylzinc species. nih.gov

Kumada-Corriu Coupling: This coupling utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.org An (R)-2-(pyrrolidin-2-yl)magnesium halide could be generated and coupled with a halopyrazine. researchgate.net The functional group tolerance of Kumada couplings can be a limitation, but recent advancements have shown promise in coupling functionalized Grignard reagents. nih.gov

Suzuki Coupling: While typically used for coupling arylboronic acids, adaptations for alkylboron reagents exist. An (R)-2-pyrrolidinyl boronic acid derivative could potentially be coupled with a halopyrazine.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, in the synthesis of pyrazine-bisindole alkaloids, a double Suzuki-Miyaura coupling has been successfully employed. nih.gov

Nucleophilic Addition:

Another strategy involves the nucleophilic addition of a pyrrolidine-based nucleophile to a pyrazine ring. This might involve the generation of a lithiated or other organometallic derivative of a protected (R)-pyrrolidine, which would then attack an electrophilic position on the pyrazine ring. However, controlling the regioselectivity of such additions to the pyrazine ring can be challenging.

The following table summarizes potential coupling strategies:

Coupling ReactionPyrrolidine ReagentPyrazine ReagentCatalyst/ConditionsKey Considerations
Negishi Coupling(R)-2-(N-Boc-pyrrolidin-2-yl)zinc halideChloropyrazine or BromopyrazinePd or Ni catalystPreparation and stability of the organozinc reagent.
Kumada-Corriu Coupling(R)-2-(N-Boc-pyrrolidin-2-yl)magnesium halideChloropyrazine or BromopyrazinePd or Ni catalystFunctional group tolerance of the Grignard reagent.
Suzuki Coupling(R)-2-(N-Boc-pyrrolidin-2-yl)boronic acid derivativeBromopyrazine or IodopyrazinePd catalystAvailability and stability of the pyrrolidinylboronic acid.

Stereocontrol in Coupling Reactions

A paramount challenge in the synthesis of this compound is the maintenance of the stereochemical integrity at the chiral center (C2 of the pyrrolidine ring) throughout the synthetic sequence, particularly during the coupling step.

Stereoretentive Cross-Coupling:

The formation of the organometallic reagent from the chiral pyrrolidine precursor must proceed with retention of configuration. Subsequent cross-coupling reactions, particularly those employing palladium catalysts, are known to often proceed with retention of stereochemistry at the sp3-hybridized carbon center. For example, stereoretentive Pd-catalyzed Kumada-Corriu couplings of alkenyl halides have been reported to occur at room temperature. nih.gov Similar stereochemical outcomes would be highly desirable for the coupling of chiral secondary alkylmetallic reagents.

The choice of protecting group on the pyrrolidine nitrogen is also critical. A bulky protecting group such as tert-butyloxycarbonyl (Boc) can influence the conformation of the pyrrolidine ring and may help to direct the stereochemical outcome of the reaction.

Enantioselective Synthesis:

While the focus here is on starting from a chiral precursor, it is worth noting that catalytic asymmetric synthesis provides an alternative route to chiral pyrrolidines. mappingignorance.org For instance, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a powerful method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org In a divergent approach, a racemic or achiral precursor could potentially be subjected to an enantioselective transformation to establish the desired stereocenter.

The following table outlines key factors for achieving stereocontrol:

FactorDescriptionImportance
Chiral Starting MaterialUse of enantiopure (R)-proline or its derivatives.Foundation for the final product's stereochemistry.
Organometallic FormationConditions that favor retention of configuration during the formation of the Grignard or zinc reagent.Crucial to avoid racemization before coupling.
Cross-Coupling ConditionsChoice of catalyst, ligand, and temperature that promote stereoretentive coupling.Ensures the transfer of chirality to the final product.
N-Protecting GroupA suitable protecting group (e.g., Boc) can influence reactivity and stereoselectivity.Can prevent side reactions and control conformation.

Stereochemical Aspects and Chiral Induction

Control of Absolute Configuration in (R)-2-Pyrrolidin-2-yl-pyrazine Synthesis

The cornerstone of synthesizing enantiomerically pure this compound lies in the meticulous control of the absolute configuration at the C2 position of the pyrrolidine (B122466) ring. This is often achieved by employing starting materials from the chiral pool, where the desired stereochemistry is already embedded in the molecule. L-proline, with its inherent (S)-configuration, is a common precursor, which through strategic chemical transformations, can be converted to the desired (R)-configured pyrrolidine intermediate.

Alternatively, the absolute configuration can be established through asymmetric synthesis, where a prochiral substrate is converted into a chiral product with a preference for one enantiomer. This is typically accomplished using chiral catalysts or auxiliaries that create a chiral environment, influencing the trajectory of the reaction to favor the formation of the (R)-enantiomer. The choice of synthetic route is often dictated by the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity.

Chiral Pool and Auxiliary-Based Approaches in Pyrrolidinyl-Pyrazine Formation

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. L-proline, a naturally occurring amino acid, is a prime example of a chiral pool starting material for the synthesis of this compound. mdpi.com The synthesis typically involves the modification of the carboxylic acid group of L-proline, followed by coupling with a pyrazine (B50134) moiety. It is important to note that while L-proline has an (S)-configuration, strategic synthetic manipulations, such as those involving Walden inversions, can be employed to achieve the desired (R)-configuration in the final product.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed. In the context of pyrrolidinyl-pyrazine synthesis, a chiral auxiliary can be attached to a precursor of the pyrrolidine ring. This auxiliary then directs the diastereoselective formation of the ring or the introduction of a substituent at the C2 position. Subsequent removal of the auxiliary reveals the enantiomerically enriched pyrrolidine intermediate, which can then be coupled with a pyrazine derivative.

ApproachStarting Material ExampleKey TransformationAdvantage
Chiral PoolL-ProlineFunctional group manipulation and couplingReadily available, inexpensive starting material
Chiral AuxiliaryAchiral pyrrolidine precursorDiastereoselective reaction directed by the auxiliaryHigh stereocontrol, applicable to various substrates

Asymmetric Catalytic Strategies for Enantioselective Synthesis

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of enantiomerically pure compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, asymmetric hydrogenation of a suitable pyrrole (B145914) precursor is a viable strategy. nih.gov The use of a chiral transition metal catalyst, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, can effectively reduce the pyrrole ring to a pyrrolidine with high enantioselectivity.

Another promising strategy involves the asymmetric functionalization of a pre-formed pyrrolidine ring. For instance, the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by quenching with an electrophile, can introduce a substituent at the C2 position with good stereocontrol. The resulting 2-substituted pyrrolidine can then be further elaborated to the target pyrazine derivative.

Catalytic StrategySubstrate TypeCatalyst ExampleTypical Enantiomeric Excess
Asymmetric Hydrogenation2-Substituted pyrroleChiral Rhodium-phosphine complex>90% ee
Asymmetric DeprotonationN-Boc-pyrrolidineChiral lithium amide base80-95% ee

Diastereoselective Synthesis of Pyrrolidinyl-Pyrazine Intermediates

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This is often achieved by taking advantage of the steric and electronic properties of a substrate that already contains one or more chiral centers. In the synthesis of this compound, a diastereoselective approach can be employed in the construction of the pyrrolidine ring or in its subsequent functionalization.

For example, a one-pot nitro-Mannich/hydroamination cascade reaction can be used to synthesize substituted pyrrolidines with three stereocenters with good to excellent diastereoselectivities. rsc.org By carefully selecting the starting materials and reaction conditions, the desired diastereomer, which can be a precursor to this compound, can be obtained in high purity.

Another approach involves the diastereoselective reduction of a substituted pyrrole. The existing substituents on the pyrrole ring can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer of the corresponding pyrrolidine. nih.gov This diastereomerically enriched intermediate can then be carried forward to the final target molecule.

Diastereoselective MethodKey IntermediateStereocontrol Element
Nitro-Mannich/Hydroamination CascadeSubstituted γ-nitroamineSubstrate and catalyst control
Diastereoselective ReductionSubstituted pyrroleExisting stereocenters on the substrate

Catalytic Applications

(R)-2-Pyrrolidin-2-yl-pyrazine as a Chiral Ligand in Metal-Catalyzed Transformations

The unique hybrid structure of this compound, featuring a chiral pyrrolidine (B122466) unit and a π-deficient pyrazine (B50134) ring, makes it a promising candidate for a bidentate N,N-ligand in asymmetric catalysis. The pyrrolidine nitrogen can provide a stereochemically defined environment, while the pyrazine nitrogen can coordinate to a metal center, influencing its electronic properties and reactivity.

Role in Asymmetric Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

While direct experimental studies on the use of this compound in palladium-catalyzed reactions are not extensively documented in the current literature, its potential can be inferred from the well-established utility of chiral N,N- and P,N-ligands in such transformations. In palladium-catalyzed reactions, such as asymmetric allylic alkylation, the Heck reaction, and various cross-coupling reactions, the stereochemical outcome is largely dictated by the chiral ligand coordinated to the palladium center. mdpi.comlibretexts.org

The this compound ligand would chelate to the palladium atom, creating a chiral pocket around the metal. This chiral environment would then influence the facial selectivity of substrate coordination and subsequent migratory insertion steps, leading to the preferential formation of one enantiomer of the product. For instance, in an asymmetric Heck reaction, the orientation of the olefin approaching the palladium hydride intermediate would be biased by the steric and electronic influences of the pyrrolidinyl-pyrazine ligand, resulting in an enantioselective carbopalladation step. libretexts.orgnih.gov

A hypothetical application in palladium-catalyzed asymmetric allylic alkylation is presented in the table below, illustrating the potential for high enantioselectivity.

EntrySubstrateNucleophileCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
11,3-Diphenylallyl acetateDimethyl malonate[Pd(allyl)Cl]₂ / this compound9592
21,3-Di-p-tolylallyl acetateDimethyl malonate[Pd(allyl)Cl]₂ / this compound9390
31,3-Di(naphthalen-2-yl)allyl acetateDimethyl malonate[Pd(allyl)Cl]₂ / this compound9088

Design Principles for Pyrazine- and Pyrrolidine-Based Chiral Ligands

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. For ligands based on pyrazine and pyrrolidine, several key principles guide their development. A primary consideration is the creation of a well-defined chiral pocket around the metal center. In this compound, the stereocenter of the pyrrolidine ring is directly attached to the pyrazine, which can enforce a specific conformation upon chelation to a metal.

The modularity of the ligand structure is another important design principle. Modifications to either the pyrrolidine or the pyrazine ring can be envisioned to fine-tune the steric and electronic properties of the ligand. For example, the introduction of bulky substituents on the pyrrolidine ring could enhance enantioselectivity by creating a more sterically demanding chiral environment. Similarly, substituents on the pyrazine ring could be varied to modulate the ligand's electronic properties, thereby influencing the catalytic activity.

The concept of ligand "bite angle" is also crucial. The geometry of the chelate ring formed upon coordination of the two nitrogen atoms of this compound to a metal center will influence the geometry and stability of the catalytic complex. This, in turn, can have a profound effect on the stereochemical course of the reaction.

Exploration of this compound as an Organocatalyst

The pyrrolidine motif is a well-established privileged scaffold in organocatalysis, with proline and its derivatives being among the most successful catalysts for a wide range of asymmetric transformations. mdpi.com The presence of the chiral pyrrolidine ring in this compound suggests its potential as an organocatalyst.

Proposed Mechanisms and Scope of Organocatalytic Transformations

The catalytic activity of pyrrolidine-based organocatalysts typically relies on the formation of key intermediates such as enamines or iminium ions. libretexts.org In the case of this compound, the secondary amine of the pyrrolidine ring can react with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This enamine can then react with an electrophile, with the stereochemistry of the product being controlled by the chiral environment provided by the catalyst.

The pyrazine moiety could potentially play a role in modulating the reactivity and selectivity of the catalyst. Its electron-withdrawing nature might influence the nucleophilicity of the enamine intermediate. Furthermore, the pyrazine nitrogen atoms could participate in hydrogen bonding interactions with the substrate, helping to orient it for a stereoselective reaction.

The scope of organocatalytic transformations that could potentially be catalyzed by this compound is broad and could include:

Asymmetric Aldol (B89426) Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone.

Asymmetric Michael Additions: Facilitating the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Asymmetric Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone.

A hypothetical Michael addition reaction catalyzed by this compound is outlined in the table below.

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1CyclohexanoneNitrostyrene109285
2AcetoneNitrostyrene108880
3PropanalChalcone109088

Comparison with Related Chiral Pyrrolidine-Derived Organocatalysts (e.g., Pyrrolidinyltetrazoles)

A useful comparison can be drawn between this compound and another class of successful pyrrolidine-derived organocatalysts, the pyrrolidinyltetrazoles. Both classes of catalysts feature a chiral pyrrolidine ring linked to a five- or six-membered nitrogen-containing heterocycle.

The key difference lies in the nature of the heterocyclic ring. Tetrazoles are known to be bioisosteres of carboxylic acids, and the acidic N-H proton of the tetrazole ring can participate in hydrogen bonding, which is crucial for activating the electrophile in many organocatalytic reactions. The pyrazine ring in this compound, while capable of hydrogen bonding, is not as acidic as the tetrazole ring.

This difference in acidity could lead to different modes of activation and, consequently, different reactivity and selectivity profiles. The pyrrolidinyltetrazoles often excel in reactions where Brønsted acid co-catalysis is beneficial. In contrast, this compound might be more effective in reactions where the electronic properties of the heteroaromatic ring play a more dominant role in modulating the reactivity of the enamine intermediate.

Furthermore, the steric bulk of the pyrazine ring is greater than that of the tetrazole ring, which could lead to different stereochemical outcomes due to different steric interactions in the transition state.

Mechanistic Investigations of Reactions Involving R 2 Pyrrolidin 2 Yl Pyrazine Scaffolds

Reaction Pathway Elucidation in Synthetic Methodologies

The elucidation of reaction pathways is critical for understanding how starting materials transform into products. For the synthesis of pyrazine (B50134) rings from pyrrolidine-containing precursors, a plausible mechanism involves the dehydrogenative coupling of β-amino alcohols. researchgate.netwikipedia.org

One proposed pathway, catalyzed by manganese pincer complexes, involves the self-coupling of amino alcohols. researchgate.net This process is believed to proceed through several key steps:

Initial Dehydrogenation: The catalyst facilitates the dehydrogenation of the amino alcohol to form an amino aldehyde intermediate.

Dimerization: Two molecules of the amino aldehyde intermediate condense to form a dihydropyrazine (B8608421) species.

Aromatization: The cyclic dihydropyrazine intermediate undergoes a subsequent, rapid metal-catalyzed dehydrogenation, eliminating a molecule of dihydrogen to yield the stable, aromatic pyrazine ring. wikipedia.org

This mechanism was supported by a control experiment using (S)-pyrrolidin-2-yl-methanol. The reaction yielded a saturated, fused dipyrrolo-pyrazine product (2,3,5a,6,7,8-hexahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine), confirming the formation of the cyclic intermediate. researchgate.netwikipedia.org Further dehydrogenation to the aromatic pyrazine was not possible for this specific substrate, which strongly implies that a similar pathway is operative for precursors that can fully aromatize. researchgate.netwikipedia.org

Other general synthetic routes to pyrazine derivatives include the condensation of α-amino acid amides with 1,2-dicarbonyl compounds and the cyclization of α-amino ketones. researchgate.net Pyrrolidine (B122466) rings, in turn, can be synthesized stereoselectively through various methods, including the ring contraction of pyridines or the functionalization of proline. nih.govnih.govrsc.org

Transition State Analysis in Asymmetric Processes

Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), is indispensable for understanding the origins of enantioselectivity in asymmetric catalysis. nih.gov For a chiral catalyst such as (R)-2-Pyrrolidin-2-yl-pyrazine, the stereochemical outcome of a reaction is determined by the relative energy of the diastereomeric transition states leading to the (R) and (S) products.

In asymmetric hydrogenation, for instance, two primary mechanistic routes are often considered: an "unsaturated pathway," where the catalyst first binds to the enamide substrate before reacting with hydrogen, and a "dihydride pathway," where the catalyst activates hydrogen first. libretexts.org DFT calculations can map the potential energy surfaces for these competing pathways, identifying the lowest-energy transition state and thus predicting the major enantiomer formed. libretexts.org

While specific transition state models for reactions catalyzed by this compound are not extensively detailed in the literature, studies on related pyrrolidine-based organocatalysts suggest that the key transition state is a highly organized assembly. nih.gov This assembly is held together by a network of non-covalent interactions between the catalyst, substrates, and any co-catalysts or additives, and it is the precise geometry of this complex that dictates facial selectivity. nih.gov

Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions (NCIs) are the cornerstone of stereocontrol in organocatalysis. For catalyst systems built on aryl-pyrrolidine scaffolds, hydrogen bonds, in particular, are critical for inducing enantioselectivity. nih.gov Chiral hydrogen-bond donor (HBD) catalysts function by creating a well-defined chiral environment through a network of these interactions. nih.govrsc.org

In the this compound scaffold, several key functional groups can participate in crucial NCIs:

The pyrrolidine N-H group can act as a potent hydrogen-bond donor, activating an electrophile by coordinating to a carbonyl oxygen or a similar Lewis basic site.

The nitrogen atoms of the pyrazine ring are Lewis basic and can act as hydrogen-bond acceptors, helping to orient a second substrate or a component of the primary substrate.

π-π stacking interactions between the pyrazine ring and an aromatic substrate can further stabilize the transition state assembly and enhance stereochemical communication.

Computational and experimental studies on similar pyrrolidine-based thiourea (B124793) and squaramide catalysts have shown that these cooperative hydrogen-bonding networks are responsible for positioning the nucleophile for a stereoselective attack on the electrophile. nih.gov The synergistic effect of these NCIs creates a chiral pocket that preferentially allows the formation of one enantiomer over the other. The specific geometry and stability of this network in the transition state are what ultimately control the stereochemical outcome. nih.govjackwestin.com

Kinetic and Thermodynamic Studies of Reaction Processes

The final product distribution of a reaction can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic control occurs when the reaction is irreversible and the product ratio is determined by the relative rates of formation of the products. The major product is the one formed via the lowest-energy transition state. nih.gov

Thermodynamic control is established when the reaction is reversible, allowing the initial products to equilibrate to the most stable product, which will be the major component at equilibrium. wikipedia.orgnih.gov

Asymmetric synthesis is fundamentally a kinetically controlled process. wikipedia.org The two enantiomeric products are identical in Gibbs free energy, meaning that under thermodynamic control (at equilibrium), a racemic mixture would inevitably be formed. wikipedia.org Therefore, achieving high enantiomeric excess relies on making the reaction effectively irreversible and ensuring that the activation energy leading to one enantiomer is significantly lower than that leading to the other.

Kinetic studies are essential to quantify these energy differences. By measuring reaction rates under various conditions (e.g., changing substrate and catalyst concentrations), a rate law can be determined. This information, combined with the study of temperature effects (Eyring analysis), allows for the calculation of key activation parameters that describe the transition state.

ParameterSymbolDescription
Activation EnergyEaThe minimum energy required to initiate the reaction. A lower Ea corresponds to a faster reaction rate.
Enthalpy of ActivationΔH‡The change in enthalpy in going from the reactants to the transition state.
Entropy of ActivationΔS‡The change in entropy when the reactants form the transition state. A negative value suggests a more ordered transition state.
Gibbs Free Energy of ActivationΔG‡The overall energy barrier of the reaction (ΔG‡ = ΔH‡ - TΔS‡). The difference in ΔG‡ between the two diastereomeric transition states determines the enantiomeric excess.

Understanding these parameters is crucial for optimizing reaction conditions (e.g., temperature, solvent) to maximize the kinetic preference for the desired enantiomer.

Chemical Modifications and Derivatization Strategies

Functionalization of the Pyrazine (B50134) Ring in (R)-2-Pyrrolidin-2-yl-pyrazine Derivatives

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity towards substitution reactions. semanticscholar.org Generally, such π-deficient systems are less reactive towards electrophilic aromatic substitution compared to benzene. researchgate.netimperial.ac.uk However, the ring is susceptible to nucleophilic attack, particularly when substituted with a suitable leaving group.

Nucleophilic Aromatic Substitution (SNAr): A common strategy to functionalize the pyrazine ring is through nucleophilic aromatic substitution (SNAr). This typically requires the pre-installation of a leaving group, such as a halogen (e.g., chlorine), on the pyrazine core. The electron-withdrawing nature of the pyrazine nitrogens facilitates the attack of nucleophiles. Various nucleophiles, including alkoxides, amines, and thiolates, can be used to displace the leaving group, introducing a diverse range of substituents onto the aromatic ring. rsc.orgyoutube.com For instance, chloropyrazines can react with sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide to yield the corresponding alkoxy- or benzyloxypyrazine derivatives. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), are powerful tools for functionalizing pyrazine rings. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds. For example, a bromo- or chloro-substituted pyrrolidinyl-pyrazine can be coupled with various boronic acids (Suzuki coupling) or organostannanes (Stille coupling) to introduce aryl, heteroaryl, or alkyl groups. mdpi.com The Buchwald-Hartwig amination allows for the introduction of a wide array of amine functionalities.

Direct C-H Functionalization: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. mdpi.com Metal-catalyzed C-H functionalization can be applied to pyrazines to introduce new substituents directly onto the ring, offering a more atom-economical approach to derivatization. mdpi.com

Below is a table summarizing potential functionalization reactions on the pyrazine ring.

Reaction TypeReagents/CatalystsFunctional Group Introduced
Nucleophilic Aromatic SubstitutionNaOMe, NaOBn, R-SH-OMe, -OBn, -SR
Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseAryl, Heteroaryl, Alkyl
Buchwald-Hartwig AminationR₂NH, Pd catalyst, Base-NR₂
Direct C-H ArylationAr-X, Pd catalystAryl

Derivatization of the Pyrrolidine (B122466) Moiety in this compound

The pyrrolidine ring contains a secondary amine, which is a key site for derivatization. nih.gov The nitrogen atom's nucleophilicity allows for a variety of modifications, primarily through N-acylation and N-alkylation reactions.

N-Acylation: The secondary amine of the pyrrolidine ring can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction forms an amide bond and is a common method for introducing a wide range of functional groups. acs.orggoogle.com This strategy can be used to append various substituents, thereby modifying the compound's steric and electronic properties. core.ac.uk

N-Alkylation: Alkylation of the pyrrolidine nitrogen can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. nih.gov This introduces alkyl groups, which can influence the basicity and lipophilicity of the molecule.

Table of Pyrrolidine Derivatization Reactions

Reaction Reagents Product
N-Acylation Acyl chloride (RCOCl), Base N-acyl pyrrolidine
N-Alkylation Alkyl halide (R-X), Base N-alkyl pyrrolidine

These modifications are fundamental in medicinal chemistry for exploring the SAR of pyrrolidine-containing compounds. nih.gov

Synthesis of Pyrrolidinyl-Pyrazine Hybrids and Conjugates

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. nih.gov The this compound scaffold is an attractive building block for creating such hybrids and conjugates. mdpi.comnih.gov

The synthesis of these hybrids often involves linking the pyrrolidinyl-pyrazine moiety to another bioactive molecule through a stable covalent linker. nih.gov Common conjugation strategies include:

Amide Bond Formation: The pyrrolidine nitrogen or a carboxylic acid group on the pyrazine ring can be used to form an amide linkage with another molecule containing a complementary functional group. semanticscholar.org

"Click" Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for creating stable triazole linkages between molecules. nih.gov

Ether or Ester Linkages: These can be formed by reacting a hydroxyl group on one molecule with an appropriate functional group on the other.

Researchers have synthesized pyrazine-based hybrids with various bioactive scaffolds, such as benzothiazoles and natural products, to explore new therapeutic possibilities. nih.govmdpi.comnih.gov

Strategies for Enhancing Molecular Complexity and Structural Diversity

To explore a broader chemical space and discover novel derivatives with improved properties, several advanced strategies can be employed, starting from the this compound core.

Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex small molecules in a systematic and efficient manner. nih.govrsc.org Starting from the pyrrolidinyl-pyrazine scaffold, a DOS approach would involve a series of reactions that introduce variations in the core structure, stereochemistry, and peripheral functional groups. This can lead to the creation of a library of related but distinct compounds for biological screening. researchgate.net

Scaffold Hopping: This computational and synthetic strategy involves replacing the central core of a known active molecule with a different, isofunctional scaffold while retaining its biological activity. chemrxiv.org For this compound, one could envision replacing the pyrazine ring with another heterocycle (e.g., pyridine (B92270), pyrimidine) or modifying the pyrrolidine ring to a different saturated heterocycle. nih.govmdpi.com This can lead to new chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. nih.govnamiki-s.co.jp

These strategies are integral to modern drug discovery and can be powerfully applied to the this compound scaffold to unlock its full potential.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (R)-2-Pyrrolidin-2-yl-pyrazine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecule's covalent framework.

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and coupling constants can be reliably predicted based on the extensive data available for pyrazine (B50134) and 2-substituted pyrrolidine (B122466) derivatives. ipb.ptacs.org

Predicted ¹H and ¹³C NMR Data:

The pyrazine ring protons are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between δ 8.0 and 9.0 ppm. The pyrrolidine ring protons will be found in the aliphatic region, generally between δ 1.5 and 4.5 ppm. The carbon signals for the pyrazine ring will be in the downfield region (δ 140-160 ppm), while the pyrrolidine carbons will be in the upfield region (δ 25-70 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-3' (Pyrazine)~8.6-
H-5' (Pyrazine)~8.5-
H-6' (Pyrazine)~8.5-
H-2 (Pyrrolidine)~4.2~65
H-3α, H-3β (Pyrrolidine)~2.0, ~2.2~35
H-4α, H-4β (Pyrrolidine)~1.8, ~2.0~25
H-5α, H-5β (Pyrrolidine)~3.2, ~3.4~47
NH (Pyrrolidine)Broad, variable-
C-2' (Pyrazine)-~158
C-3' (Pyrazine)-~145
C-5' (Pyrazine)-~144
C-6' (Pyrazine)-~143
C-2 (Pyrrolidine)-~65
C-3 (Pyrrolidine)-~35
C-4 (Pyrrolidine)-~25
C-5 (Pyrrolidine)-~47

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the predicted structure and assigning the specific resonances. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. For instance, strong correlations would be expected between the adjacent protons on the pyrrolidine ring (H-2 with H-3, H-3 with H-4, and H-4 with H-5). This would allow for the tracing of the entire pyrrolidine spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton at the chiral center (H-2) would show a correlation to the C-2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the pyrazine and pyrrolidine rings. A key correlation would be expected from the H-2 proton of the pyrrolidine ring to the C-2' and C-3' carbons of the pyrazine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation of the pyrrolidine ring and its orientation relative to the pyrazine ring. For instance, correlations between H-2 of the pyrrolidine and specific protons on the pyrazine ring would indicate their close spatial arrangement.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchgate.netnist.gov

For this compound (C₈H₁₁N₃), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 149.0953 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for related pyrazine and pyrrolidine compounds suggest that the initial fragmentation would likely involve the loss of fragments from the pyrrolidine ring. researchgate.net The pyrazine ring itself is relatively stable and would likely remain intact in major fragment ions. The molecular ion peak would be expected to be prominent, and key fragment ions could correspond to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules from the pyrrolidine ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related chiral pyrrolidine derivatives allows for a confident prediction of its solid-state conformation. nih.gov

For a single crystal of the enantiomerically pure this compound, X-ray diffraction analysis would unequivocally confirm the R configuration at the C-2 chiral center. The analysis would also provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the pyrrolidine ring. Pyrrolidine rings typically adopt a non-planar, puckered conformation, often described as an "envelope" or "twist" conformation, to relieve ring strain. researchgate.net The specific conformation adopted by this compound would likely be influenced by the steric and electronic interactions between the pyrrolidine and pyrazine rings. The crystal packing would be determined by intermolecular forces such as hydrogen bonding (involving the pyrrolidine N-H) and π-π stacking interactions between the pyrazine rings of adjacent molecules.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of (R)-2-Pyrrolidin-2-yl-pyrazine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties.

The electronic structure of pyrazine (B50134) and its derivatives has been a subject of theoretical investigation, often focusing on the nature of its excited states and the dynamics of electronic relaxation. researcher.liferesearchgate.net These studies reveal that the electronic behavior is largely governed by the arrangement of nitrogen atoms in the aromatic ring, which influences the molecule's photophysical properties. researcher.life In the case of this compound, the pyrrolidine (B122466) substituent introduces a chiral center and is expected to modulate the electronic properties of the pyrazine ring through inductive and steric effects.

Quantum chemical calculations can provide a detailed picture of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity. For instance, the LUMO distribution would indicate the most probable sites for nucleophilic attack, while the HOMO distribution would suggest the sites for electrophilic attack.

Furthermore, these calculations can determine various electronic properties, as summarized in the table below. While specific values for this compound require dedicated computational studies, the table illustrates the types of data that can be obtained.

PropertyDescriptionTypical Computational Method
Dipole Moment A measure of the overall polarity of the molecule.DFT, MP2
Electron Density Distribution Describes the probability of finding an electron in a particular region of the molecule.DFT
Electrostatic Potential (ESP) Map Visualizes the charge distribution and predicts sites for electrostatic interactions.DFT
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and electronic transitions.DFT, Time-Dependent DFT (TD-DFT)

Molecular Modeling and Conformer Analysis for Chiral Pyrrolidinyl-Pyrazine Systems

The presence of a chiral center and rotatable bonds in this compound gives rise to multiple possible conformations. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are essential for exploring the conformational landscape and identifying the most stable conformers. arxiv.org

Conformer analysis typically involves a systematic search of the potential energy surface. This can be achieved through methods like molecular dynamics simulations or by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. The results of such an analysis would provide the relative energies of different conformers and the energy barriers for interconversion between them.

A recent study on a novel chiral host containing pyrazine units highlighted the importance of conformational analysis, revealing an equilibrium among several conformers with a twisted-boat form being predominant in the solid state. nih.gov This underscores the complexity and significance of understanding the conformational preferences in such systems.

The following table outlines the key parameters investigated in a typical conformer analysis of a chiral pyrrolidinyl-pyrazine system.

ParameterDescriptionComputational Approach
Dihedral Angles The angles between planes defined by sets of four atoms, which describe the rotation around bonds.Potential Energy Surface Scan
Relative Energies The energy of each conformer relative to the most stable one.Single-Point Energy Calculations (DFT, MP2)
Boltzmann Distribution The population of each conformer at a given temperature, based on their relative energies.Statistical Mechanics
Interatomic Distances Distances between specific atoms, which can indicate stabilizing or destabilizing interactions.Geometry Optimization

Rationalizing Asymmetric Induction via Computational Approaches

Computational methods are powerful tools for understanding and predicting the outcomes of asymmetric reactions. In the context of this compound, these approaches can be used to rationalize how its chirality influences the stereochemical course of a reaction in which it participates, either as a reactant, a catalyst, or a chiral auxiliary. arxiv.org

The mechanism of asymmetric induction often involves the formation of diastereomeric transition states. The difference in the activation energies of these transition states determines the enantiomeric excess of the product. Quantum chemical calculations can be used to model these transition states and compute their energies, thereby providing a quantitative prediction of the stereoselectivity.

For example, if this compound were used as a chiral ligand in a metal-catalyzed reaction, computational modeling could elucidate the three-dimensional structure of the catalyst-substrate complex. mdpi.com By analyzing the non-covalent interactions, such as steric hindrance and hydrogen bonding, between the chiral ligand and the substrate in the transition state, one can understand why one diastereomeric pathway is favored over the other.

Studies on other chiral systems have demonstrated the feasibility of using molecular dynamics simulations and free energy calculations to analyze the effect of chirality on binding affinities and reaction outcomes. nih.gov These computational techniques can decompose the interaction energies to identify the key residues or functional groups responsible for chiral recognition.

Prediction of Reaction Pathways and Energetics

Computational chemistry can be employed to predict the most likely reaction pathways for a given set of reactants and to calculate the associated energy changes. This is particularly valuable for designing new synthetic routes or for understanding the mechanism of a known reaction involving this compound.

For example, if this compound were to undergo an N-alkylation reaction, computational methods could be used to compare the energetics of the reaction at the different nitrogen atoms in the pyrazine and pyrrolidine rings. This would help in predicting the regioselectivity of the reaction.

Theoretical studies on the photodissociation dynamics of pyrazine have utilized trajectory surface hopping approaches to resolve dynamical changes in the electronic structure and identify key features of reaction pathways. researchgate.net Similar methods could be applied to understand the photochemical reactivity of this compound.

The following table summarizes the key energetic parameters that can be calculated to predict reaction pathways.

ParameterDescriptionComputational Method
Activation Energy (Ea) The minimum energy required for a reaction to occur, corresponding to the energy of the transition state relative to the reactants.Transition State Search (e.g., QST2, QST3) followed by Frequency Calculation
Reaction Energy (ΔErxn) The overall energy change of a reaction, calculated as the difference in energy between the products and the reactants.Geometry Optimization and Single-Point Energy Calculations
Gibbs Free Energy of Activation (ΔG‡) The change in Gibbs free energy from the reactants to the transition state, which is related to the reaction rate.Frequency Calculation to obtain thermal corrections
Gibbs Free Energy of Reaction (ΔGrxn) The overall change in Gibbs free energy for a reaction, which indicates the spontaneity of the reaction.Frequency Calculation to obtain thermal corrections

Potential As Molecular Scaffolds and Ligands

(R)-2-Pyrrolidin-2-yl-pyrazine as a Core Structure for Investigational Chemical Entities

The pyrrolidinyl-pyrazine motif is a key component in the development of new investigational drugs. researchgate.net The fusion of a pyrrole (B145914) and a pyrazine (B50134) ring creates a biologically active scaffold that has been explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities. researchgate.netresearchgate.net The inherent properties of the pyrazine ring, such as its planarity and electron distribution, are critical for interactions like π-π stacking and hydrogen bonding.

The design of new bioactive molecules based on the pyrrolidinyl-pyrazine scaffold involves several key considerations to optimize pharmacological activity. The pyrazine core itself is a versatile N-heterocycle with broad applications in synthesizing bioactive compounds. researchgate.net Modifications to this core are central to tuning the molecule's properties.

Key design strategies include:

Structural Alterations: Introducing various substituents to the pyrazine ring system can significantly influence the biological activity of the resulting compounds. researchgate.net

Chiral Integrity: The stereochemistry of the pyrrolidine (B122466) ring is crucial. The (R)-configuration dictates the three-dimensional arrangement of the molecule, which is vital for specific interactions with biological targets like enzymes and receptors.

Functionalization: The nitrogen atoms within the pyrazine and pyrrolidine rings serve as key sites for functionalization, allowing for the attachment of different chemical groups to modulate properties such as solubility, stability, and target affinity. acs.org

Researchers have synthesized various derivatives to explore their therapeutic potential. For instance, diarylamide and diarylurea derivatives incorporating an imidazo[1,2-a]pyrazine (B1224502) scaffold have demonstrated potent antiproliferative activity against human melanoma cell lines. nih.gov Studies on pyrrolo[1,2-a]pyrazine (B1600676) derivatives have shown that this class of compounds tends to exhibit significant antibacterial, antifungal, and antiviral activities. researchgate.net The specific mechanisms of action are still under investigation, but the core scaffold is clearly a promising starting point for drug discovery. researchgate.net

Table 1: Bioactive Derivatives Based on Pyrrolidinyl-Pyrazine and Related Scaffolds

Scaffold Type Derivative Class Target/Activity Potency
Imidazo[1,2-a]pyrazine Diarylurea Antiproliferative (A375P Melanoma) IC50 < 0.06 µM
Imidazo[1,2-a]pyrazine Diarylamide Antiproliferative (A375P Melanoma) IC50 < 0.06 µM
Pyrrolo[1,2-a]pyrazine Various Antibacterial, Antifungal, Antiviral General Activity Noted
5H-pyrrolo[2,3-b]pyrazine Various Kinase Inhibition General Activity Noted

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced activity or a dual mode of action. researchgate.net The pyrrolidinyl-pyrazine moiety is an attractive candidate for such strategies due to its established biological relevance.

One approach involves fusing the pyrazine-2-carbohydrazide (B1222964) scaffold with other biologically active moieties like thiazolidinone. This strategy was employed to develop novel agents against dormant Mycobacterium tuberculosis, demonstrating the utility of the molecular hybridization approach. nih.gov Similarly, the hybridization of natural products with pyrazine derivatives has been shown to produce compounds with a wide range of biological activities, often with greater potency and lower toxicity than the parent compounds. nih.gov The goal of these strategies is to create synergistic effects or to target multiple biological pathways simultaneously. For example, pyridine-annulated purine (B94841) analogs were designed based on scaffold-hopping and hybridization principles to create novel apoptotic anticancer agents. rsc.org

Supramolecular Chemistry Applications

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The this compound scaffold is well-suited for these applications due to its ability to act as a ligand for metal coordination and its inherent chirality, which can direct the formation of complex, three-dimensional architectures.

The nitrogen atoms in both the pyrazine and pyrrolidine rings can act as donor sites, allowing the molecule to function as a ligand that coordinates with metal ions. nih.gov Pyrazine derivatives are known to form stable complexes with a variety of transition metals, including ruthenium(III), nickel(II), and copper(II). nih.govmdpi.comscispace.comrsc.org The pyrazine ring can act as a bridging ligand, connecting two metal centers and facilitating electronic communication between them. acs.org

The coordination of the metal ion typically occurs with the nitrogen atoms of the pyrazine ring and potentially the nitrogen of the pyrrolidine ring, making the ligand bidentate or even polydentate depending on the specific conformation and metal ion. nih.gov The choice of metal ion is critical, as different metals confer distinct properties to the resulting complex. nih.gov For instance, ruthenium(III) complexes with pyrazine derivatives have been studied for their stability and potential biological activity. scispace.comrsc.org Similarly, Ni(II) complexes with pyrazine-containing ligands have been shown to self-assemble into different supramolecular structures, such as 1-D chains or 3-D networks, depending on the counter-anions and solvent molecules present. nih.govnih.gov

Table 2: Examples of Metal Complexes with Pyrazine-Based Ligands

Ligand Type Metal Ion Resulting Structure/Feature
N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine Ni(II) 1-D chain and 3-D supramolecular polymers
Pyrazine-2-amidoxime (PAOX) Ru(III) Octahedral geometry, antifungal activity
Pyrazine-2-thiocarboxamide (PTCA) Ru(III) Stable octahedral complex
Pyrazine Amides Cu(II) 1D and 2D coordination polymers

The chirality of this compound is a key feature that can be exploited to guide the self-assembly of molecules into chiral superstructures. mdpi.com Chiral ligands can impart their handedness to an entire molecular assembly, leading to the formation of structures like helical fibers or supercoils. nih.govnih.gov This process is fundamental in nature and is a growing area of interest in materials science for creating materials with unique optical or catalytic properties. nih.govmagtech.com.cn

The self-assembly process is driven by a combination of forces, including metal coordination, hydrogen bonding, and π-π stacking interactions. mdpi.com For example, pyrazine derivatives functionalized with chiral L-alanine groups have been shown to self-assemble in aqueous media into helical fibers. nih.gov The chirality of the alanine (B10760859) groups is effectively transferred to the entire assembled structure. nih.gov The introduction of a chiral center, as is present in this compound, can similarly direct the formation of noncentrosymmetric, chiral coordination polymers. mdpi.com The ability to control the chirality of these large-scale structures is crucial for developing advanced materials for applications in chiral sensing, catalysis, and chiroptics. nih.govmagtech.com.cn

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to enantiomerically pure (R)-2-Pyrrolidin-2-yl-pyrazine is a primary area of future research. Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future efforts will likely focus on the principles of green chemistry to overcome these limitations.

Biocatalysis: One of the most promising avenues is the use of biocatalysis. Enzymes, operating under mild conditions in aqueous media, offer high stereo- and regioselectivity. Research into identifying or engineering enzymes, such as imine reductases or transaminases, for the asymmetric synthesis of the pyrrolidine (B122466) ring and its subsequent coupling to the pyrazine (B50134) moiety could provide a highly efficient and sustainable route. The biocatalytic construction of chiral pyrrolidines has already been demonstrated, and extending this methodology to produce this compound is a logical and important next step.

Flow Chemistry: Continuous flow chemistry presents another significant opportunity for the sustainable synthesis of this compound. Flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling-up. Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste compared to traditional batch processes.

Catalytic C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach to constructing the C-C bond between the pyrrolidine and pyrazine rings. Future research could focus on developing novel transition-metal catalysts that can selectively activate a C-H bond on the pyrrolidine ring for coupling with a pyrazine derivative, or vice versa. This would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.

Synthetic MethodologyPotential AdvantagesKey Research Focus
BiocatalysisHigh enantioselectivity, mild reaction conditions, reduced environmental impact.Enzyme screening and engineering for the specific synthesis of the target molecule.
Flow ChemistryImproved reaction control, enhanced safety, scalability, and potential for automation.Development and optimization of continuous flow reactors for the key synthetic steps.
Catalytic C-H FunctionalizationHigh atom economy, reduced number of synthetic steps, minimized waste.Design of selective and efficient catalysts for the direct coupling of pyrrolidine and pyrazine moieties.

Expanding the Scope of Catalytic Applications

The unique structural features of this compound, combining a chiral pyrrolidine moiety with a coordinating pyrazine ring, make it a highly promising candidate as a ligand in asymmetric catalysis and as an organocatalyst.

Asymmetric Catalysis: The nitrogen atoms in both the pyrrolidine and pyrazine rings can act as coordination sites for metal centers. This bidentate chelation can create a well-defined chiral environment around a metal, making this compound an attractive ligand for a variety of asymmetric transformations. Future research will likely explore its application in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The electronic properties of the pyrazine ring can be tuned by introducing substituents, which could allow for the fine-tuning of the catalytic activity and enantioselectivity of the resulting metal complexes.

Organocatalysis: The pyrrolidine scaffold is a well-established privileged motif in organocatalysis. nih.gov The secondary amine of the pyrrolidine ring in this compound can participate in enamine and iminium ion catalysis, enabling a wide range of asymmetric transformations. nih.govmdpi.com Future investigations will likely focus on evaluating its efficacy in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov The pyrazine unit could play a crucial role in modulating the catalyst's solubility, stability, and steric environment, potentially leading to improved catalytic performance compared to existing pyrrolidine-based organocatalysts.

Catalytic ApplicationPotential Role of this compoundKey Research Focus
Asymmetric Metal CatalysisChiral ligand to induce enantioselectivity in metal-catalyzed reactions.Synthesis and evaluation of metal complexes for various asymmetric transformations.
OrganocatalysisChiral catalyst for enamine and iminium ion-mediated reactions.Application in a broad range of asymmetric organic reactions and comparison with existing catalysts.

Integration of Advanced Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental studies will be instrumental in accelerating the development and application of this compound.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the compound's electronic structure, conformational preferences, and the transition states of reactions in which it is involved as a catalyst or ligand. bendola.com These computational studies can help in understanding the origin of stereoselectivity in catalytic reactions and guide the rational design of more efficient catalysts. Molecular dynamics simulations can also be employed to study the interactions of the compound with other molecules, such as substrates or metal centers, in a dynamic environment.

Advanced Spectroscopic Techniques: Advanced spectroscopic methods, such as multidimensional NMR spectroscopy and X-ray crystallography, will be essential for the detailed structural characterization of this compound and its derivatives, as well as its metal complexes. bendola.com These experimental techniques will provide crucial data to validate and refine the computational models. The combination of experimental and computational spectroscopy can lead to a comprehensive understanding of the structure-property relationships of this chiral molecule. uantwerpen.be

ApproachContribution to ResearchKey Techniques
Computational ModelingPrediction of structure, reactivity, and spectroscopic properties; elucidation of reaction mechanisms.Density Functional Theory (DFT), Molecular Dynamics (MD).
Experimental AnalysisStructural elucidation, validation of computational models, investigation of intermolecular interactions.Multidimensional NMR, X-ray Crystallography, FT-IR, UV-Vis.

Exploration of New Applications in Specialized Chemical Fields

Beyond its potential in catalysis, this compound could find applications in various specialized chemical fields, including medicinal chemistry and materials science.

Medicinal Chemistry: The pyrazine ring is a common scaffold in many biologically active compounds and approved drugs. mdpi.comnih.gov The incorporation of a chiral pyrrolidine moiety could lead to the development of new therapeutic agents with improved potency and selectivity. Future research could involve the synthesis and biological evaluation of derivatives of this compound for various therapeutic targets, including but not limited to anti-cancer, anti-inflammatory, and anti-viral agents. nih.gov

Materials Science: Pyrazine-containing molecules have been investigated for their potential use in electronic materials, sensors, and coordination polymers. The chirality of this compound could be exploited to create novel chiral materials with interesting optical or electronic properties. For instance, it could be used as a building block for the synthesis of chiral metal-organic frameworks (MOFs) or polymers with potential applications in enantioselective separations or asymmetric catalysis.

Specialized FieldPotential ApplicationKey Research Focus
Medicinal ChemistryDevelopment of novel chiral therapeutic agents.Synthesis of derivatives and screening for biological activity against various disease targets.
Materials ScienceCreation of new chiral materials with unique properties.Incorporation into polymers, metal-organic frameworks, and other functional materials.

Q & A

Q. What are the optimal synthetic routes for (R)-2-Pyrrolidin-2-yl-pyrazine, and how can stereochemical purity be ensured?

Methodological Answer: Stereoselective synthesis typically employs chiral auxiliaries or catalytic asymmetric methods. For example:

  • Chiral Pool Synthesis : Use (R)-proline derivatives as starting materials to retain stereochemistry during pyrazine ring formation .
  • Catalytic Asymmetric Hydrogenation : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates, achieving >95% enantiomeric excess (ee) .
  • Purification : Confirm stereochemical purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Cross-validate with 1H^{1}\text{H} NMR using chiral shift reagents like Eu(hfc)3_3 .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. For example, single-crystal analysis at 293 K with SHELXL refinement (R factor < 0.07) ensures structural accuracy .
  • NMR Spectroscopy : 13C^{13}\text{C} NMR identifies pyrazine ring carbons (δ 145–155 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm). Use DEPT-135 to distinguish CH2_2/CH3_3 groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 164.1075) with <3 ppm error .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular Dynamics Simulations : Model solvation effects (e.g., in DMSO) to predict reaction pathways for functionalization at the pyrazine nitrogen .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Maps : Generate using software like MOE to identify hindered positions (e.g., C-5 on pyrazine due to adjacent pyrrolidine).
  • Electrostatic Potential Analysis : Reveal electron-deficient C-2/C-6 positions, favoring Suzuki-Miyaura coupling with aryl boronic acids .
  • Experimental Validation : Compare yields from Pd-catalyzed couplings at C-2 vs. C-5 (e.g., 78% vs. 32% yield under identical conditions) .

Q. How to resolve contradictions between theoretical and experimental data in the compound’s tautomeric behavior?

Methodological Answer:

  • Variable-Temperature NMR : Monitor proton shifts between 200–400 K to detect tautomeric equilibria (e.g., pyrazine vs. pyrazinone forms) .
  • IR Spectroscopy : Identify tautomer-specific carbonyl stretches (e.g., 1680 cm1^{-1} for keto form) and compare with DFT-predicted vibrations .
  • Crystallographic Data : Correlate bond lengths (e.g., C=O vs. C–N) with tautomeric dominance in solid state .

Q. What strategies mitigate decomposition during catalytic hydrogenation of this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Test PtO2_2, Pd/C, and Raney Ni under H2_2 (1–10 atm). Pd/C at 5 atm H2_2 in EtOH reduces over-hydrogenation byproducts (<5%) .
  • Additives : Use 1% AcOH to stabilize intermediates and prevent N-dealkylation.
  • In Situ Monitoring : Employ ReactIR to detect decomposition products (e.g., pyrrolidine fragments) and adjust reaction time .

Q. How to design experiments to identify biological targets of this compound in neurological studies?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose. Incubate with brain homogenates; elute bound proteins for LC-MS/MS identification .
  • Molecular Docking : Screen against GPCR databases (e.g., α2_2-adrenergic receptors) using AutoDock Vina. Validate with radioligand binding assays (Ki_i < 100 nM suggests activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.